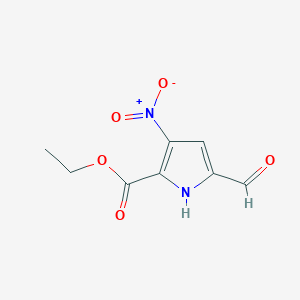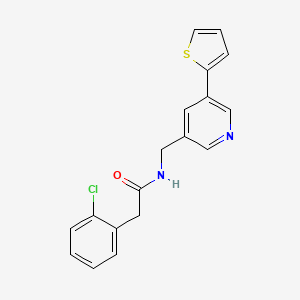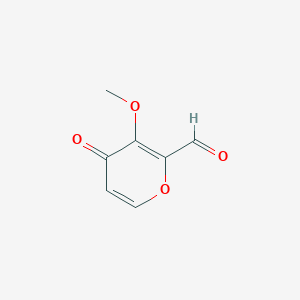
3-((2-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Comprehensive Analysis of 3-((2-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
The compound is a complex molecule that appears to be related to a class of compounds designed for their biological activity, particularly as inhibitors or modulators of certain receptors or enzymes. The structure suggests the presence of multiple pharmacophores, which could potentially interact with various biological targets.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that often include the use of palladium catalysis and various substitution reactions to introduce the desired functional groups. For example, the synthesis of a structurally related compound, 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, was achieved through electrophilic fluorination of a trimethylstannyl precursor . This suggests that the synthesis of the compound would also require careful planning and execution of multiple synthetic steps to ensure the correct placement of substituents.
Molecular Structure Analysis
The molecular structure of the compound includes several key features: a fluorophenyl group, which is known to enhance binding affinity to certain targets ; a pyridinyl piperazine moiety, which is a common feature in many biologically active compounds ; and a methoxyethyl group, which could influence the solubility and metabolic stability of the molecule. The presence of a hydroxy group and a methylpyridinone could also affect the compound's acidity and potential for hydrogen bonding.
Chemical Reactions Analysis
The compound likely participates in typical reactions associated with its functional groups. The piperazine ring can undergo N-alkylation, acylation, and sulfonation, while the aromatic fluorine may be involved in nucleophilic aromatic substitution reactions under certain conditions. The methoxyethyl group could be susceptible to deprotection or oxidation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular architecture. The presence of the fluorophenyl group could increase lipophilicity, while the hydroxy and methoxy groups could enhance solubility in polar solvents. The compound's melting point, boiling point, and stability would be determined by its molecular structure, with the potential for intramolecular hydrogen bonding playing a role in its solid-state properties.
科学的研究の応用
Crystal Structure Analysis
Crystal structure analysis of structurally related compounds provides insights into their molecular interactions and hydrogen bonding, which is crucial for understanding their behavior in different environments and potential applications in drug design and development. For instance, studies on crystal structures offer detailed information on hydrogen bonding and molecular networks, which are essential for the design of compounds with desired physical and chemical properties (Ullah & Altaf, 2014).
Anticonvulsant Activity
Compounds structurally related to the mentioned chemical have been synthesized and evaluated for their anticonvulsant activity, highlighting their potential use in developing treatments for epilepsy and other seizure disorders. For example, the synthesis and evaluation of new amides derived from specific acid compounds have shown promising anticonvulsant activity, indicating the therapeutic potential of such structures (Obniska et al., 2015).
Antineoplastic Activity
The metabolism of compounds similar to the mentioned chemical, particularly in the context of antineoplastic tyrosine kinase inhibitors, provides valuable information for the treatment of chronic myelogenous leukemia (CML) and other cancers. Understanding the metabolic pathways of such compounds in humans is crucial for optimizing their therapeutic efficacy and safety (Gong et al., 2010).
Docking Studies and Synthesis
The synthesis of piperazine-1-yl-1H-indazole derivatives and their docking studies highlight the role of these compounds in medicinal chemistry, particularly in drug design and the identification of potential therapeutic agents. Docking studies, in particular, can predict the interaction between these compounds and biological targets, aiding in the discovery of new drugs (Balaraju, Kalyani, & Laxminarayana, 2019).
Antimalarial Activity
Research on aryl piperazine and pyrrolidine derivatives synthesizes and evaluates their structure-activity relationships, demonstrating their potential as antimalarial agents. This research is crucial for developing new treatments for malaria, especially against resistant strains of Plasmodium falciparum (Mendoza et al., 2011).
特性
IUPAC Name |
3-[(2-fluorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4O3/c1-18-17-21(31)23(25(32)30(18)15-16-33-2)24(19-7-3-4-8-20(19)26)29-13-11-28(12-14-29)22-9-5-6-10-27-22/h3-10,17,24,31H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOMXPAYOCMWCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=CC=C2F)N3CCN(CC3)C4=CC=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-morpholino-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2529601.png)


![5-Benzyl-2-pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2529604.png)
![(1,1-Difluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride](/img/structure/B2529606.png)
![N-{2-[(2,4-difluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2529608.png)
![2-((2-((4-(2-Ethoxy-2-oxoethyl)thiazol-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2529609.png)

![N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2529613.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2529615.png)
![Bicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2529617.png)

![ethyl (Z)-2-cyano-3-[(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)amino]prop-2-enoate](/img/structure/B2529619.png)
![5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine](/img/structure/B2529621.png)